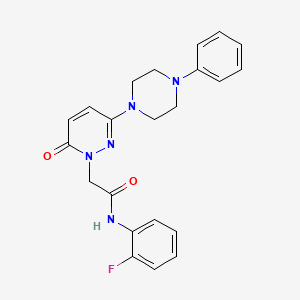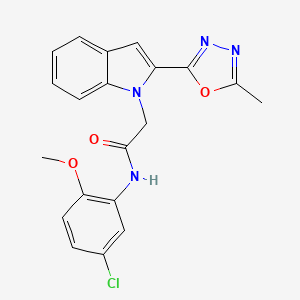![molecular formula C20H17ClN4O3 B11274355 3-butyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11274355.png)
3-butyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BUTYL-7-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
The synthesis of 3-BUTYL-7-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, including the formation of the oxadiazole ring and the quinazoline core. The synthetic route may start with the preparation of the oxadiazole intermediate through cyclization reactions involving hydrazides and carboxylic acids. The quinazoline core can be synthesized via condensation reactions of anthranilic acid derivatives with appropriate aldehydes or ketones. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
3-BUTYL-7-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which may enhance its biological activity.
Scientific Research Applications
3-BUTYL-7-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-BUTYL-7-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular signaling pathways, such as the MAPK or PI3K/Akt pathways, to exert its biological effects.
Comparison with Similar Compounds
3-BUTYL-7-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline core structure and may exhibit similar biological activities, such as anticancer and antimicrobial properties.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Chlorophenyl derivatives: These compounds have a chlorophenyl group and may exhibit similar chemical reactivity and biological activities.
The uniqueness of 3-BUTYL-7-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its combination of these structural features, which may result in synergistic effects and enhanced biological activity compared to individual components.
Properties
Molecular Formula |
C20H17ClN4O3 |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
3-butyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C20H17ClN4O3/c1-2-3-10-25-19(26)14-9-8-12(11-16(14)22-20(25)27)18-23-17(24-28-18)13-6-4-5-7-15(13)21/h4-9,11H,2-3,10H2,1H3,(H,22,27) |
InChI Key |
BJXGZUKHTCFCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B11274276.png)
![3,4-dimethyl-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11274279.png)
![6-{4-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B11274280.png)
![N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11274301.png)
![N-Cyclopentyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11274303.png)

![4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11274309.png)
![N-[4-(benzyloxy)phenyl]-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethoxy}acetamide](/img/structure/B11274317.png)
![ethyl (4-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B11274318.png)


![5-(4-fluorophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11274339.png)

![N-(2,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11274351.png)
